1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to have antifungal activities , suggesting that the compound might target certain proteins or enzymes in fungi
Mode of Action
A related compound was found to impede the growth and reproduction of sclerotinia sclerotiorum, a type of fungus, by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability . This suggests that 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antifungal activity , it might interfere with essential biochemical pathways in fungi, leading to the disruption of vital processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
A related compound was found to exhibit significant antifungal activity, with the potential to impede the growth and reproduction of certain fungi . This suggests that 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one might have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one are largely determined by its interactions with various biomolecules. It has been found to exhibit antifungal activities, potentially by interacting with certain enzymes and proteins within fungal cells
Cellular Effects
In terms of cellular effects, 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit significant antifungal activity against certain types of fungi It may affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one is not completely understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Paal-Knorr reaction, followed by pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher efficiency and scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-acylaminopyrazolo[3,4-d]pyrimidines: These compounds are active on the sigma-1 receptor and are investigated for their potential in pain treatment.
Uniqueness
1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 and other molecular targets makes it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-9(20)7-18-8-16-13-12(14(18)21)6-17-19(13)11-4-2-3-10(15)5-11/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXHYFQNMLBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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